1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Description
Properties
IUPAC Name |
1-methyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-10-5-4(2-9-10)6(11)8-3-7-5/h2-3H,1H3,(H,7,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSLGAFJXFHPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=S)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397084 | |
| Record name | 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6014-06-8 | |
| Record name | NSC4070 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Alkylation Methods
Nucleophilic Substitution with Iodomethane
The most widely reported synthesis involves alkylation of 1H-pyrazolo[3,4-d]pyrimidine-4-thiol using iodomethane (CH₃I) in dimethylformamide (DMF). Potassium carbonate (K₂CO₃) acts as a base, facilitating deprotonation of the thiol group to enhance nucleophilic attack at the methyl group. El Fal et al. (2014) achieved a 65% yield by stirring the reaction mixture for 48 hours at room temperature, followed by ethanol recrystallization. Tetra-n-butylammonium bromide (TBAB) was employed as a phase-transfer catalyst to improve reaction kinetics.
Optimization Insights:
- Reagent Ratios : A 2:1 molar excess of iodomethane relative to the pyrazolopyrimidine precursor ensures complete methylation.
- Solvent Choice : Polar aprotic solvents like DMF stabilize the transition state, though N-methyl-2-pyrrolidone (NMP) has shown comparable efficacy.
- Temperature : Prolonged room-temperature reactions minimize side products compared to heated conditions.
Solvent-Free Synthesis
Fusion Techniques
Green chemistry approaches eliminate solvents by utilizing fusion conditions. A study by Rashad et al. (2024) demonstrated that heating 1H-pyrazolo[3,4-d]pyrimidine-4-thiol with iodomethane and K₂CO₃ at 120°C for 2 hours under solvent-free conditions yielded 89% product. This method reduces waste and avoids solvent purification steps.
Advantages:
Microwave-Assisted Synthesis
Accelerated Alkylation
Microwave irradiation drastically shortens reaction times. Venkatesan et al. (2014) reported a 92% yield after irradiating the reaction mixture at 150 W for 15 minutes. The rapid dielectric heating enhances molecular collisions, accelerating the alkylation process.
Key Parameters:
Dimroth Rearrangement Pathways
Isomerization of Hydrazine Derivatives
The Dimroth rearrangement enables synthesis from hydrazino precursors. Ouzidan et al. (2011) refluxed 4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine in dioxane with piperidine, inducing ring-opening and reclosure to form the thiol derivative. This method is critical for introducing substituents at the 4-position.
Mechanistic Details:
Multi-Component Reactions (MCRs)
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiol group, often using alkyl halides or acyl chlorides as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Its derivatives are explored for use in agrochemicals and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves the inhibition of CDKs. This compound mimics the adenine ring of ATP, allowing it to bind to the kinase active site and block ATP binding. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its specific fused ring structure, which provides a distinct binding affinity and selectivity for kinase targets. Similar compounds include:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a slightly different ring structure.
Phenylpyrazolo[3,4-d]pyrimidine: Known for its antiparasitic and antimicrobial activities.
These compounds share structural similarities but differ in their specific biological activities and applications.
Biological Activity
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C6H6N4S
- Molecular Weight : 166.20 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Exhibits selective cytotoxicity against various cancer cell lines.
- Antimicrobial Activity : Shows significant inhibition against bacterial strains.
- Enzyme Inhibition : Acts as an inhibitor for specific kinases and other enzymes involved in disease pathways.
Anticancer Activity
Recent studies have demonstrated that this compound derivatives possess notable anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit the growth of various cancer cell lines, including lung (A549) and colon (HCT-116) cancers.
Case Studies
- EGFR Inhibition : A study reported that derivatives of this compound displayed potent inhibitory activity against the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compound 12b , for example, demonstrated IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
- Cell Cycle Arrest and Apoptosis : Flow cytometric analyses indicated that certain derivatives could induce apoptosis and arrest the cell cycle at the S and G2/M phases, enhancing their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli.
Study Findings
A study highlighted the compound's effectiveness against bacterial strains, showcasing its potential utility in treating infections caused by resistant bacteria .
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound mimics ATP binding due to its structural similarity to adenine, allowing it to inhibit various kinases involved in cancer progression .
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties may contribute to reducing oxidative stress in cells, which is linked to cancer development .
Data Summary
Future Directions
Further research is warranted to explore:
- In Vivo Studies : Assessing efficacy and safety in animal models.
- Mechanistic Studies : Elucidating precise biochemical pathways affected by this compound.
- Formulation Development : Investigating delivery methods for therapeutic applications.
Q & A
Q. What synthetic methods are commonly employed for 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol?
The compound is synthesized via alkylation of the parent pyrazolo[3,4-d]pyrimidine-4-thiol. A typical method involves reacting 1H-pyrazolo[3,4-d]pyrimidine-4-thiol with iodomethane in dimethylformamide (DMF), using potassium carbonate as a base and tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction is stirred for 48 hours, followed by solvent evaporation and crystallization from ethanol, yielding orange crystals with ~65% efficiency . Optimization of reaction conditions (e.g., solvent, catalyst, and temperature) is critical for scalability.
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard for structural confirmation. For example, refinement using SHELXL software (via SHELX programs) resolves bond lengths, angles, and hydrogen atom positions, with methyl groups modeled as rigid bodies. Spectroscopic techniques like IR and NMR are complementary: IR identifies thiol (-SH) and methyl (-CH3) stretches, while ¹H NMR reveals aromatic proton environments and methyl group singlet signals .
Q. What preliminary biological activities are reported for this compound?
Derivatives of pyrazolo[3,4-d]pyrimidine-4-thiol exhibit broad-spectrum antimicrobial and anticancer activities. For instance, structural analogs show inhibitory effects against Mycobacterium tuberculosis (MIC < 1 µg/mL) and antiproliferative activity in breast cancer cell lines (IC50 ~10 µM) via kinase inhibition pathways .
Q. What solvents and conditions are optimal for crystallization?
Ethanol is widely used for recrystallization due to its moderate polarity, which balances solubility and crystal nucleation. Slow evaporation at 4°C yields well-defined crystals suitable for X-ray diffraction. SHELXL refinement parameters (e.g., riding H-atoms, isotropic displacement) ensure accurate structural resolution .
Advanced Research Questions
Q. How can electrophilic substitution at the C-3 position be achieved?
Electrophilic bromination at C-3 is feasible using bromine in acetic acid, yielding 3-bromo derivatives. Cyanation employs p-toluenesulfonyl cyanide (TSCN) in tetrahydrofuran (THF) with sodium hydride, forming a thiocyanate intermediate that undergoes nucleophilic displacement for further functionalization. These reactions exploit the electron-deficient pyrimidine core, directing electrophiles to C-3 .
Q. What strategies enhance anticancer activity in derivatives?
Introducing fluorophenyl or piperazine substituents improves target affinity. For example, 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl derivatives inhibit FLT3 and CDK kinases, disrupting cell cycle progression in leukemia models. Structure-activity relationship (SAR) studies highlight the importance of thioether linkages and methoxy groups in enhancing solubility and binding .
Q. How do computational methods aid in mechanistic studies?
Molecular docking with AutoDock Vina or Schrödinger Suite predicts binding modes to targets like ALDH1A or FLT3. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and calculate electrostatic potential surfaces, guiding rational design of derivatives with improved inhibitory constants (Ki) .
Q. What challenges arise in biological assay optimization?
Poor aqueous solubility is mitigated by PEG-400 or DMSO co-solvents (<1% v/v). For in vitro assays, derivatives with methyl ester groups (e.g., methyl 2-((1-(4-fluorophenyl)-thio)propanoate) show enhanced membrane permeability. LC-MS/MS quantification ensures accurate pharmacokinetic profiling .
Q. How are synthetic yields improved in multi-step reactions?
One-pot cyclocondensation strategies reduce purification steps. For instance, reacting substituted anilines with chloroacetamide intermediates under microwave irradiation (100°C, 30 min) achieves >70% yields. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates pure products, validated by HPLC (>98% purity) .
Q. What analytical techniques resolve data contradictions in SAR studies?
Conflicting bioactivity data are resolved via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Statistical tools like principal component analysis (PCA) correlate structural descriptors (e.g., logP, polar surface area) with activity, identifying outliers due to assay variability or compound degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
